molecular formula C8H9N5O B1484481 4-amino-6-(4-methyl-1H-pyrazol-1-yl)pyridazin-3-ol CAS No. 2090932-32-2

4-amino-6-(4-methyl-1H-pyrazol-1-yl)pyridazin-3-ol

Cat. No. B1484481
CAS RN: 2090932-32-2
M. Wt: 191.19 g/mol
InChI Key: SODINADWCQULEH-UHFFFAOYSA-N
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Description

4-Amino-6-(4-methyl-1H-pyrazol-1-yl)pyridazin-3-ol, also known as 4-Amino-6-methylpyrazolo[3,4-d]pyridazin-3-ol (AMP) is a heterocyclic compound that belongs to the pyridazinone family. It has a wide range of applications in the fields of medicinal chemistry, organic synthesis, and materials science. AMP has recently gained attention due to its potential for use in various biological applications. In particular, its ability to modulate cell signaling pathways has been extensively studied.

Scientific Research Applications

Medicinal Chemistry: Anticancer and Anti-inflammatory Agents

The pyrazole nucleus, a component of the compound, is known for its therapeutic potential. Aminopyrazoles, in particular, have been studied as active agents in different therapeutic areas. The presence of the amino group at specific positions on the pyrazole ring can provide useful ligands for receptors or enzymes. This compound could be investigated for its anticancer and anti-inflammatory properties, as recent approvals of similar compounds like Pirtobrutinib have shown promising results .

Antileishmanial Applications

In the fight against parasitic diseases, compounds like 4-amino-6-(4-methyl-1H-pyrazol-1-yl)pyridazin-3-ol can be synthesized and evaluated for their antileishmanial activity. Molecular simulation studies can justify their potential based on the fitting pattern in the active site of target enzymes, characterized by lower binding free energy .

Antimalarial Research

Similar to antileishmanial applications, this compound’s structural features could make it a candidate for antimalarial drug development. Its interaction with plasmodium enzymes and potential to disrupt the life cycle of malaria-causing parasites could be a significant area of research .

Antiviral Activity

The compound’s framework allows for the exploration of antiviral properties. It can be synthesized and studied for its efficacy against various viruses, potentially contributing to the development of new antiviral medications .

Agricultural Chemistry: Pesticides and Herbicides

The pyrazole ring is also utilized in the development of pesticides and herbicides. The compound’s structural analogs have been used in agricultural chemistry to protect crops from pests and weeds. Its unique substituents may enhance these properties, making it a valuable research subject in this field .

Industrial Applications: UV Stabilizers and Colorants

In industrial applications, pyrazole derivatives are employed as UV stabilizers and cosmetic colorings. The compound could be investigated for its stability under UV radiation and its potential use as a colorant due to its structural properties .

properties

IUPAC Name

5-amino-3-(4-methylpyrazol-1-yl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c1-5-3-10-13(4-5)7-2-6(9)8(14)12-11-7/h2-4H,1H3,(H2,9,11)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODINADWCQULEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=NNC(=O)C(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-6-(4-methyl-1H-pyrazol-1-yl)pyridazin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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